molecular formula C31H33N3O2 B11524800 N-cyclohexyl-Nalpha-(diphenylacetyl)tryptophanamide

N-cyclohexyl-Nalpha-(diphenylacetyl)tryptophanamide

Cat. No.: B11524800
M. Wt: 479.6 g/mol
InChI Key: JTEIKSXOXPVUNG-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANAMIDE is a complex organic compound that features a cyclohexyl group, a diphenylacetamido group, and an indole moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable indole precursor, various functional groups can be introduced through electrophilic substitution reactions.

    Introduction of the Diphenylacetamido Group: This can be achieved by reacting diphenylacetic acid with an amine to form the amide bond.

    Cyclohexyl Group Addition: The cyclohexyl group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the amide bond or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-CYCLOHEXYL-2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANAMIDE may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the synthesis of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole moieties can interact with various enzymes and receptors, influencing molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOHEXYL-2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANAMIDE: shares similarities with other indole-based compounds, such as:

Uniqueness

The unique combination of the cyclohexyl, diphenylacetamido, and indole groups may confer specific properties, such as enhanced binding affinity to certain biological targets or unique chemical reactivity.

Properties

Molecular Formula

C31H33N3O2

Molecular Weight

479.6 g/mol

IUPAC Name

N-cyclohexyl-2-[(2,2-diphenylacetyl)amino]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C31H33N3O2/c35-30(33-25-16-8-3-9-17-25)28(20-24-21-32-27-19-11-10-18-26(24)27)34-31(36)29(22-12-4-1-5-13-22)23-14-6-2-7-15-23/h1-2,4-7,10-15,18-19,21,25,28-29,32H,3,8-9,16-17,20H2,(H,33,35)(H,34,36)

InChI Key

JTEIKSXOXPVUNG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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